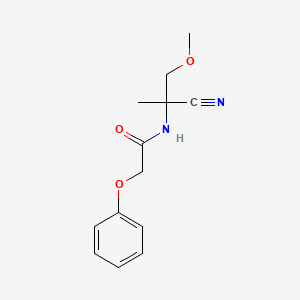
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyano group, a methoxy group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-phenoxyacetic acid with a suitable amine, followed by the introduction of the cyano and methoxy groups through subsequent reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the replacement of the phenoxy group with various functional groups.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-2-methoxy-1-methylethyl)-3-(3-nitrophenyl)propanamide
- N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide
- N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide
Uniqueness
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(9-14,10-17-2)15-12(16)8-18-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONTCSIXNQTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)
![2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate](/img/structure/B2370218.png)
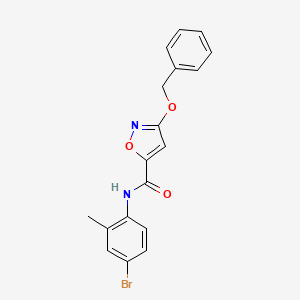
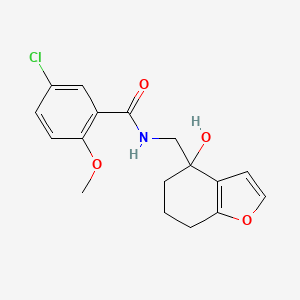
![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)
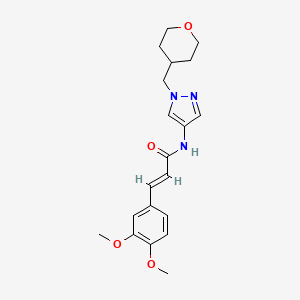
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)
![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)
![2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2370230.png)
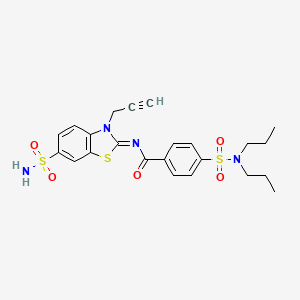
![4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2370234.png)
![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)
